3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Substituted Triazoles: These compounds also exhibit inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase.
Benzimidazole Derivatives: Similar to quinazoline derivatives, these compounds have applications in medicinal chemistry and exhibit various biological activities.
Uniqueness
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a quinazoline core with a nitrophenyl-substituted piperazine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c29-21(26-15-13-25(14-16-26)17-8-10-18(11-9-17)28(32)33)7-3-4-12-27-22(30)19-5-1-2-6-20(19)24-23(27)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFAQYVZBPZGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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